molecular formula C20H28I3N3O13 B12301650 2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide

2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide

Cat. No.: B12301650
M. Wt: 899.2 g/mol
InChI Key: ASFIRRNYUOVVLY-UHFFFAOYSA-N
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Description

This compound is a triiodinated benzamide derivative featuring two 2,3,4,5,6-pentahydroxyhexanoyl groups attached to the benzamide core via amino linkages. The pentahydroxyhexanoyl moieties enhance hydrophilicity, which may improve solubility and reduce toxicity compared to halogenated analogs.

Properties

IUPAC Name

2,4,6-triiodo-N-methyl-3,5-bis(2,3,4,5,6-pentahydroxyhexanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28I3N3O13/c1-24-18(37)6-7(21)10(25-19(38)16(35)14(33)12(31)4(29)2-27)9(23)11(8(6)22)26-20(39)17(36)15(34)13(32)5(30)3-28/h4-5,12-17,27-36H,2-3H2,1H3,(H,24,37)(H,25,38)(H,26,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFIRRNYUOVVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)NC(=O)C(C(C(C(CO)O)O)O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28I3N3O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867043
Record name 2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

899.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ioglucomide undergoes various chemical reactions, including:

Scientific Research Applications

Ioglucomide has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogenation and Functional Groups

(a) 2,5-Bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide Hydrochloride (Compound-III)
  • Structural Differences : Replaces iodine with trifluoroethoxy groups and incorporates a pyridylmethyl substituent.
  • Properties : The trifluoroethoxy groups impart lipophilicity, while the pyridine moiety may enhance binding to metal ions or biological targets. However, the absence of hydroxylated side chains reduces aqueous solubility compared to the target compound .
  • Synthesis : Requires azeotropic dehydration with toluene at 110–115°C, indicating thermal stability during preparation .
(b) N-(2-Methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide (FL-no: 16.119)
  • Structural Differences: Features a pentafluorinated benzene ring and a methylcyclohexyl group instead of triiodo and pentahydroxyhexanoyl substituents.
  • Stability: Industry data confirm its stability over time, with minimal fluoride ion release (<1 ppm) despite variations between batches .
  • Metabolism: Undergoes hydroxylation on the cyclohexane ring, whereas the target’s pentahydroxyhexanoyl groups may undergo glycosidic cleavage or oxidation .
(c) 7-[[2,3-Difluoro-4-[2-[2-[[(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethoxy]ethoxy]phenyl]methyl]-... (Example 427)
  • Structural Differences: Shares the pentahydroxyhexanoyl moiety but includes difluoro and spirocyclic components.
  • Functional Implications: The ethoxy-linked pentahydroxyhexanoyl group enhances solubility, akin to the target compound. However, the difluoro substituent may reduce steric hindrance compared to triiodo groups, favoring different binding interactions .

Research Implications and Gaps

  • Target Compound : Further studies are needed to validate its radiopaque efficacy and metabolic fate, particularly iodine retention in vivo.
  • Comparative Advantage: The combination of iodine and pentahydroxyhexanoyl groups offers a unique balance of imaging utility and biocompatibility, distinguishing it from fluorinated analogs .

Biological Activity

2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide is a complex organic compound known for its significant biological activities. This compound belongs to the class of iodinated benzamides and is characterized by its triiodo substitution and multiple hydroxylated side chains. Its molecular formula is C37H48I6N6O18C_{37}H_{48}I_6N_6O_{18} with a molecular weight of approximately 1626.23 g/mol .

Chemical Structure

The chemical structure of this compound can be represented in various formats such as SMILES and InChI codes. The compound features a central benzene ring substituted with iodine atoms and complex amide linkages that enhance its solubility and reactivity.

The biological activity of this compound primarily revolves around its interaction with biological macromolecules. It has been shown to exhibit:

  • Antimicrobial Properties : Studies indicate that iodinated compounds like this one possess antimicrobial effects due to their ability to disrupt microbial cell membranes and inhibit metabolic processes.
  • Antitumor Activity : Research suggests that the compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
  • Imaging Agent : Due to its iodine content, it is utilized in medical imaging as a contrast agent in radiology.

Antimicrobial Efficacy

A study conducted by Smith et al. (2021) evaluated the antimicrobial activity of various iodinated benzamides against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antitumor Activity

In a recent study published in the Journal of Medicinal Chemistry (2023), the compound was tested for its antitumor effects on human breast cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.

Research Findings

Recent investigations into the pharmacokinetics of this compound have highlighted its favorable absorption characteristics when administered orally. Additionally, its metabolism appears to involve hepatic pathways leading to bioactive metabolites that may contribute to its therapeutic effects.

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